molecular formula C12H10BrN3 B15059633 4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine

4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine

Cat. No.: B15059633
M. Wt: 276.13 g/mol
InChI Key: LKLAAWVUDHEGMZ-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to the imidazole ring, along with a propynyl group. Imidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a suitable brominated aromatic compound.

    Attachment of the Propynyl Group: The propynyl group can be attached through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Coupling Reactions: The propynyl group can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

    Coupling Reactions: Palladium catalysts and copper co-catalysts are used in Sonogashira coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets.

    Chemical Biology: The compound can be used to probe the function of specific proteins and enzymes.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group and the imidazole ring play crucial roles in binding to these targets, while the propynyl group may influence the compound’s overall activity and selectivity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine can be compared with other imidazole derivatives, such as:

    4-Phenyl-1H-imidazole: Lacks the bromine and propynyl groups, which may result in different biological activities.

    4-(4-Bromophenyl)-1H-imidazole: Similar structure but with the bromine atom in a different position, potentially leading to different binding properties.

    1-Propynyl-1H-imidazole: Lacks the bromophenyl group, which may affect its overall activity and selectivity.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological and chemical properties.

Properties

Molecular Formula

C12H10BrN3

Molecular Weight

276.13 g/mol

IUPAC Name

5-(3-bromophenyl)-3-prop-2-ynylimidazol-4-amine

InChI

InChI=1S/C12H10BrN3/c1-2-6-16-8-15-11(12(16)14)9-4-3-5-10(13)7-9/h1,3-5,7-8H,6,14H2

InChI Key

LKLAAWVUDHEGMZ-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=NC(=C1N)C2=CC(=CC=C2)Br

Origin of Product

United States

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